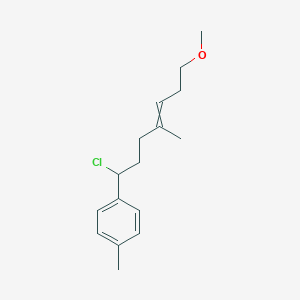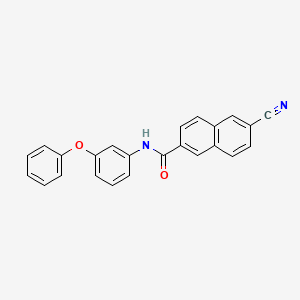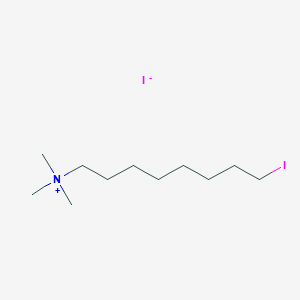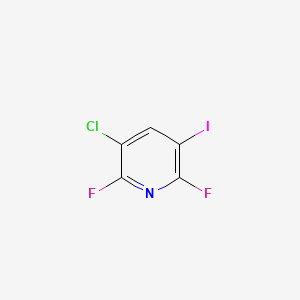
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 1-chloro-7-methoxy-4-methylhept-4-en-1-yl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and 1-chloro-7-methoxy-4-methylhept-4-en-1-yl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The resulting product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alkenes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a precursor to pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: Influencing biochemical pathways related to its chemical structure and functional groups.
Comparaison Avec Des Composés Similaires
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Bromo-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene: Similar structure but with a bromine atom instead of chlorine.
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Propriétés
Numéro CAS |
651332-15-9 |
|---|---|
Formule moléculaire |
C16H23ClO |
Poids moléculaire |
266.80 g/mol |
Nom IUPAC |
1-(1-chloro-7-methoxy-4-methylhept-4-enyl)-4-methylbenzene |
InChI |
InChI=1S/C16H23ClO/c1-13(5-4-12-18-3)8-11-16(17)15-9-6-14(2)7-10-15/h5-7,9-10,16H,4,8,11-12H2,1-3H3 |
Clé InChI |
UXHQDXXCENEOPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCC(=CCCOC)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)

![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)


![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
